7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride
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Overview
Description
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride is a derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with camptothecin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride involves multiple steps, starting from camptothecin. The key steps include the introduction of the ethyl group at the 7-position and the attachment of the 4-N-aminopentanoic acid and piperidino)carbonyloxy groups at the 10-position. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of camptothecin derivatives.
Biology: It is employed in cell culture studies to investigate its cytotoxic effects on various cancer cell lines.
Medicine: This compound is being explored for its potential as an anti-cancer drug, with studies focusing on its efficacy, pharmacokinetics, and safety profile.
Industry: It is used in the development of novel drug delivery systems, such as nanoparticles and micelles, to enhance its therapeutic potential.
Mechanism of Action
The mechanism of action of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the enzyme-DNA complex, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the intrinsic apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
Irinotecan: Another camptothecin derivative used in cancer therapy.
Topotecan: A camptothecin analog with similar anti-cancer properties.
Uniqueness
7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride is unique due to its enhanced stability and reduced side effects compared to other camptothecin derivatives. Its specific modifications allow for better cellular uptake and accumulation in tumors, leading to improved therapeutic outcomes.
Properties
IUPAC Name |
5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H/t33-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYFNMPEYKRHHC-WAQYZQTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747745 |
Source
|
Record name | 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-47-0 |
Source
|
Record name | 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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